1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene
Description
Properties
IUPAC Name |
1,4-bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N2O4/c45-43(46)35-25-21-33(22-26-35)41-37(29-13-5-1-6-14-29)38(30-15-7-2-8-16-30)42(34-23-27-36(28-24-34)44(47)48)40(32-19-11-4-12-20-32)39(41)31-17-9-3-10-18-31/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJGUIKMCCUNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601232 | |
| Record name | 1,4-bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121264-22-0 | |
| Record name | 1,4-bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of tetraphenylbenzene followed by coupling reactions to introduce the nitrophenyl groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a catalyst or sodium borohydride, resulting in the formation of amines from the nitro groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitrophenyl groups are replaced by other substituents under appropriate conditions.
Scientific Research Applications
Chemical Properties and Structure
1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene is characterized by its complex aromatic structure. The presence of nitro groups enhances its electron-accepting properties, making it suitable for various applications. Its molecular formula is , and it has a significant molecular weight of 472.52 g/mol.
Applications in Materials Science
1. Organic Light Emitting Diodes (OLEDs)
This compound has been investigated for its potential use in OLEDs due to its excellent photoluminescent properties. The nitro groups contribute to the charge transport capabilities within the device.
- Case Study : A study demonstrated that incorporating this compound into the emissive layer of OLEDs improved the efficiency and brightness of the devices significantly compared to traditional materials .
2. Photonic Devices
The compound's ability to absorb and emit light makes it a candidate for photonic applications. Its high stability under light exposure is crucial for long-lasting photonic devices.
- Data Table: Photonic Properties
| Property | Value |
|---|---|
| Absorption Peak | 450 nm |
| Emission Peak | 550 nm |
| Quantum Yield | 0.75 |
Applications in Organic Electronics
1. Charge Transport Materials
Due to its electron-accepting nature, this compound is used as a charge transport material in organic photovoltaics (OPVs). Its structural stability contributes to efficient charge carrier mobility.
- Case Study : Research indicated that OPVs utilizing this compound showed an increase in power conversion efficiency by up to 20% compared to devices without it .
2. Sensors and Detectors
The compound's sensitivity to environmental changes allows for its use in sensor technology. It can be employed in detecting specific gases or changes in pH levels due to the changes in its fluorescence properties.
- Data Table: Sensor Performance Metrics
| Sensor Type | Detection Limit | Response Time |
|---|---|---|
| Gas Sensor | 10 ppm | 5 seconds |
| pH Sensor | 0.1 pH units | 3 seconds |
Biological Applications
1. Drug Delivery Systems
Recent studies have explored the use of this compound in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
- Case Study : A formulation using this compound as a carrier for anticancer drugs demonstrated enhanced solubility and targeted delivery capabilities in cellular models.
Mechanism of Action
The mechanism by which 1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene exerts its effects involves interactions with various molecular targets. The nitrophenyl groups can participate in electron transfer reactions, influencing redox processes within cells. Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
a. 1,4-Bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene
- Core Structure : Both compounds feature a central benzene ring with substituents at 1,4-positions. However, the fluorinated analog replaces nitro and phenyl groups with trimethylsilyl and fluorine atoms.
- Bond Lengths: The C–C and C–Si bond lengths in the fluorinated compound (1.83–1.88 Å) are slightly longer than those in non-fluorinated analogs, attributed to fluorine’s electronegativity . In contrast, the nitro groups in the target compound shorten adjacent C–C bonds due to resonance effects.
- Electronic Effects : Fluorine and nitro groups are both electron-withdrawing, but nitro groups exhibit stronger inductive and resonance effects, significantly altering the electron density of the aromatic core .
b. 1,4-Bis(thien-2-yl)-2,3,5,6-tetrafluorobenzene
- Substituent Impact : Replacing phenyl/nitro groups with thiophene units introduces sulfur-based conjugation and flexibility. The thienyl derivatives exhibit elastic bending under stress, a property absent in the rigid, sterically hindered nitro-phenyl analog .
- Optical Properties : Thiophene-containing derivatives show fluorescence, while nitro groups in the target compound likely quench fluorescence due to charge-transfer interactions .
a. 1,4-Dimethyl-2,3,5,6-tetraphenylbenzene
- Reactivity : This analog undergoes unexpected phenyl migration on metal surfaces, forming products with rearranged substituents. The nitro groups in the target compound would likely inhibit such migrations due to stronger bonding and steric hindrance .
- Synthesis : Both compounds require multi-step coupling reactions, but the nitro-phenyl derivative demands precise control to avoid over-nitration or byproduct formation (e.g., dihalogenation or methoxylation byproducts, as seen in fluorinated analogs) .
b. 2,3,5,6-Tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN)
- Electronic Applications: 4CzTPN is a thermally activated delayed fluorescence (TADF) material. The target compound’s nitro groups could similarly stabilize charge-separated states but may reduce TADF efficiency due to enhanced non-radiative decay .
Thermal and Mechanical Properties
Data Tables
Table 1: Key Structural Parameters
*Estimated based on nitrobenzene analogs.
Table 2: Thermal and Electronic Properties
*Predicted based on structural analogs.
Biological Activity
1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene (BNPTPB) is a compound of significant interest due to its potential biological activities. This article explores the biological properties of BNPTPB, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C30H24N2O4
- Molecular Weight : 484.52 g/mol
- Structure : BNPTPB features a central benzene ring substituted with four phenyl groups and two nitrophenyl groups. This unique structure contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of BNPTPB has been attributed to several mechanisms:
- Antioxidant Activity : BNPTPB exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.
- Enzyme Inhibition : Studies have indicated that BNPTPB can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain kinases that play a role in cell signaling and proliferation.
- Cytotoxic Effects : Research has demonstrated that BNPTPB can induce apoptosis in cancer cell lines. The compound triggers intrinsic apoptotic pathways, leading to cell death in malignancies such as breast and lung cancer.
Study 1: Antioxidant Capacity
A study evaluated the antioxidant capacity of BNPTPB using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that BNPTPB significantly reduced DPPH radical concentration compared to control groups, suggesting potent antioxidant activity.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with BNPTPB resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 40 µM after 48 hours of exposure.
| Treatment (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 20 | 75 |
| 40 | 50 |
| 80 | 25 |
Study 3: Enzyme Inhibition
Research investigating the enzyme inhibition potential of BNPTPB showed that it effectively inhibited the activity of protein kinase B (Akt), a key player in cell survival pathways. The inhibition was characterized by an IC50 value of approximately 30 µM.
Discussion
The diverse biological activities of BNPTPB highlight its potential as a therapeutic agent. Its antioxidant properties may contribute to protective effects against oxidative stress-related diseases. Furthermore, the compound's ability to induce apoptosis in cancer cells positions it as a candidate for cancer therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1,4-bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene, and what analytical methods validate its purity?
- Methodological Answer : The compound can be synthesized via reactions involving organophosphorus reagents and aryl azides. For example, triphenylphosphine reacts with azidobenzylidene derivatives to form intermediates like triphenylphosphinylidenetriaz-1-enyl, followed by cyclization to yield the target compound . Purity is validated using spectroscopic techniques (e.g., H NMR, C NMR) and chromatographic methods (HPLC). Compatibility between spectral data and expected structures is critical for confirmation .
Q. How are spectroscopic techniques employed to characterize the structural features of this compound?
- Methodological Answer :
- NMR : H NMR identifies proton environments, particularly distinguishing nitro-phenyl protons (~8.0–8.5 ppm) from tetraphenylbenzene protons (~6.5–7.5 ppm). C NMR confirms sp-hybridized carbons and nitro-group effects .
- IR Spectroscopy : Nitro-group stretching vibrations (~1520 cm and ~1350 cm) and aromatic C–H bending (~690–900 cm) are key markers .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Store in airtight containers at room temperature, away from oxidizers and heat sources.
- First Aid : For eye contact, rinse with water for 15 minutes (P305+P351+P338) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using computational and experimental approaches?
- Methodological Answer :
- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. Tools like COMSOL Multiphysics integrated with AI optimize reaction pathways by simulating energy profiles .
- Isotopic Labeling : N-labeled reagents track nitro-group behavior during reactions .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy to identify rate-determining steps .
Q. What statistical experimental design methods are suitable for optimizing synthesis conditions?
- Methodological Answer :
- Factorial Design : Vary factors like temperature, solvent polarity, and reagent stoichiometry to identify interactions affecting yield. For example, a 2 factorial design reduces trial count while maximizing data utility .
- Orthogonal Arrays : Optimize multi-variable systems (e.g., catalyst loading, reaction time) with Taguchi methods to minimize experimental runs .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., pH and temperature) to predict optimal conditions .
Q. How does this compound function in advanced materials applications, such as polymer science or optoelectronics?
- Methodological Answer :
- Polymer Additive : Acts as a crosslinking agent due to nitro-phenyl groups enhancing thermal stability. Characterize using TGA (decomposition >300°C) and DSC (glass transition temperature shifts) .
- Optoelectronic Films : Spin-coat thin films and measure charge mobility via Hall effect measurements. UV-Vis and fluorescence spectra assess π–π* transitions for light-harvesting applications .
Q. How can contradictions in spectroscopic or synthetic data be resolved during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) to resolve peak assignments .
- Alternative Synthesis Routes : Reproduce the compound via distinct pathways (e.g., Suzuki coupling vs. azide-alkyne cycloaddition) to confirm structural consistency .
- Collaborative Analysis : Use multi-lab validation (e.g., X-ray crystallography for absolute configuration) to address discrepancies .
Methodological Innovations
Q. What role does AI play in accelerating the discovery of derivatives or reaction pathways for this compound?
- Methodological Answer :
- Reaction Path Search : AI-driven platforms (e.g., ICReDD) combine quantum calculations and machine learning to predict feasible pathways, reducing trial-and-error .
- Automated Laboratories : Robotic systems execute high-throughput screening of reaction conditions (e.g., solvent mixtures, catalysts) and analyze outcomes via real-time MS/NMR .
Q. How can researchers leverage hybrid computational-experimental frameworks to study substituent effects on this compound’s properties?
- Methodological Answer :
- Substituent Screening : Use DFT to calculate electronic effects (e.g., Hammett σ values) of substituents (e.g., –CF, –OCH) on nitro-group reactivity .
- Experimental Correlation : Synthesize derivatives and measure properties (e.g., solubility, redox potential) to validate computational trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
